3,5-Dibromo-2-nitropyridine is a Key Intermediate for the CDK4/6 Inhibitor Palbociclib
3,5-Dibromo-2-nitropyridine is not merely a general building block; it is a structurally verified and commercially available impurity reference standard for Palbociclib (Palbociclib Impurity 62) [1]. This directly links the compound to the manufacturing and analytical quality control of a blockbuster anticancer drug. While other halogenated pyridines may be used in various syntheses, this specific regioisomer is a defined and regulated entity in the Palbociclib production pathway, making it indispensable for analytical development and regulatory filings [1].
| Evidence Dimension | Regulatory and Synthetic Relevance to a Specific Blockbuster Drug |
|---|---|
| Target Compound Data | Designated as Palbociclib Impurity 62 [1] |
| Comparator Or Baseline | Other halogenated nitropyridine isomers (e.g., 2,5-dibromo-3-nitropyridine, 5-bromo-3-methyl-2-nitropyridine) |
| Quantified Difference | Exclusive designation as a regulated impurity/related substance for Palbociclib; other analogs lack this specific regulatory and synthetic link to Palbociclib [1] |
| Conditions | Pharmaceutical impurity profiling and reference standard characterization [1] |
Why This Matters
For pharmaceutical companies developing or manufacturing generic Palbociclib, this compound is a mandated analytical reference, making its procurement a regulatory necessity rather than a choice.
- [1] 3,5-Dibromo-2-nitropyridine (CAS 610261-34-2). (n.d.). SynZeal (Palbociclib Impurity 62). View Source
